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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the structural and electronic properties of several

divalent metal chromates, including lead (PbCrO₄), strontium (SrCrO₄), and barium (BaCrO₄),

based on available Density Functional Theory (DFT) studies. While the primary focus of this

guide was to include a comprehensive comparison with tin chromate, a thorough literature

search did not yield specific DFT-calculated data for either tin(II) chromate (SnCrO₄) or tin(IV)

chromate (Sn(CrO₄)₂). The information presented herein is compiled from various theoretical

studies to provide a centralized resource for researchers in materials science and related fields.

Data Presentation: Structural and Electronic
Properties
The following tables summarize the key structural and electronic parameters of lead, strontium,

and barium chromates as determined by DFT calculations. It is important to note that DFT-

calculated band gaps can be underestimated compared to experimental values, and the

specific functional and computational setup used in the cited studies can influence the results.
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Table 1: Comparison of DFT-Calculated Structural Parameters for Divalent Metal Chromates

Compoun
d

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°)

Lead

Chromate

(PbCrO₄)

Monoclinic P2₁/n ~7.091 ~7.398 ~6.782 ~102.51

Orthorhom

bic
Pnma - - - -

Strontium

Chromate

(SrCrO₄)

Monoclinic P2₁/n
6.73 -

7.083

7.33 -

7.388

6.771 -

7.07
103.1 - 104

Barium

Chromate

(BaCrO₄)

Orthorhom

bic
Pnma 9.113 5.528 7.336 90

Table 2: Comparison of DFT-Calculated Electronic Properties for Divalent Metal Chromates

Compound
DFT Functional
(where specified)

Calculated Band
Gap (eV)

Electronic Nature

Lead Chromate

(PbCrO₄)
SR-DFT / SOC-DFT

1.73 / 1.65 (indirect,

monoclinic)
Semiconductor

SR-DFT / SOC-DFT
1.96 / 1.86

(orthorhombic)
Semiconductor

PBE 1.88 (orthorhombic) Semiconductor

Strontium Chromate

(SrCrO₄)
Not Specified 3.2 - 3.5 Semiconductor

Barium Chromate

(BaCrO₄)
Not Specified Data not available

Insulator/Semiconduct

or
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Note on Zinc Chromate (ZnCrO₄): While DFT studies on the related spinel compound Zinc

Chromite (ZnCr₂O₄) are available, specific DFT data for simple zinc chromate (ZnCrO₄)

regarding its lattice parameters and band gap were not prominently found in the literature

search.

Experimental and Computational Methodologies
The data presented in this guide are derived from first-principles calculations based on Density

Functional Theory. The general workflow for such a computational study is outlined below. The

specific exchange-correlation functionals, basis sets, and software packages used can vary

between studies, leading to slight differences in the reported values.

General DFT Calculation Protocol:

Crystal Structure Definition: The initial crystal structure of the chromate compound, often

based on experimental data (e.g., from X-ray diffraction), is used as the input.

Structural Optimization: The lattice parameters and atomic positions are fully relaxed to find

the minimum energy configuration. This is typically done by minimizing the forces on the

atoms and the stress on the unit cell.

Electronic Structure Calculation: Once the optimized geometry is obtained, a self-consistent

field (SCF) calculation is performed to determine the ground-state electronic structure. This

provides information about the electron density and the Kohn-Sham orbitals.

Property Calculation: Post-SCF calculations are performed to determine properties of

interest.

Band Structure: The electronic band structure is calculated along high-symmetry directions

in the Brillouin zone to determine the band gap and whether it is direct or indirect.

Density of States (DOS): The DOS is calculated to understand the contribution of different

atomic orbitals to the electronic states.

Visualization of a Comparative DFT Workflow
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The following diagram illustrates a typical workflow for a comparative DFT study of different

metal chromate compounds.
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Caption: A flowchart of a comparative DFT study on metal chromates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b14674120?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14674120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

